molecular formula C6H4Cl3NO B1265891 2-Amino-3,4,6-trichlorophenol CAS No. 6358-15-2

2-Amino-3,4,6-trichlorophenol

Cat. No. B1265891
CAS RN: 6358-15-2
M. Wt: 212.5 g/mol
InChI Key: QQDKXJSYZGJGKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated phenols, including 2-Amino-3,4,6-trichlorophenol, typically involves chlorination reactions of phenolic compounds under controlled conditions. For instance, Nemati et al. (2010) described a three-component Mannich-type reaction catalyzed by 2,4,6-trichloro[1,3,5]triazine, highlighting the method's efficiency in synthesizing β-amino ketones under ambient temperatures (Nemati, Bigdeli, Mahdavinia, & Kiani, 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides insights into the arrangement of atoms within 2-Amino-3,4,6-trichlorophenol. X-ray diffraction techniques have been employed to determine the crystal structures of related compounds, offering a foundation for understanding the structural characteristics of chlorinated phenolic compounds and their derivatives (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Reactions and Properties

Chemical properties of 2-Amino-3,4,6-trichlorophenol include its reactivity towards other chemicals, which is influenced by the presence of the amino group and the electron-withdrawing chlorine atoms. Castellanos et al. (2008) explored the radical character of tris(2,4,6-trichlorophenyl)methyl for synthesizing new paramagnetic materials, demonstrating the compound's potential in forming radical adducts with interesting electronic properties (Castellanos, Velasco, López-Calahorra, Brillas, & Juliá, 2008).

Scientific Research Applications

Photocatalytic Removal in Water Treatment

2,4,6-Trichlorophenol, a structurally similar compound to 2-Amino-3,4,6-trichlorophenol, is recognized as a significant water pollutant due to its toxicity. Research has explored the photocatalytic oxidation of this compound using ZnO as a method for pollutant abatement in water. The efficiency of this method was affected by parameters like ZnO doses, substrate concentration, and pH level. The process followed a pseudo zero-order kinetic model, with various pathway intermediates identified using GC–MS and HPLC, leading to a proposed mechanism for the formation of these intermediates (Gaya et al., 2010).

Role in Enzymatic Processes

Another study focused on 2,4-Dichlorophenol hydroxylase, an enzyme that hydroxylates a range of halogenated phenols, including 2,4,6-trichlorophenol. The enzyme showed a broad substrate specificity and was influenced by 'non-substrate' effectors like 3-Chloro-, 2,6-dichloro-, and 2,4,6-trichlorophenol, indicating its potential role in metabolic processes involving halogenated phenols (Makdessi & Lechner, 1997).

Adsorption Techniques for Removal

The adsorption of 2,4,6-trichlorophenol on activated carbon from aqueous solutions was investigated to understand its removal efficiency. Factors like solution pH, equilibrium time, and temperature were studied. The adsorption isotherms and kinetic data suggested that activated carbon is an effective adsorbent for the removal of this compound (Tümsek et al., 2015).

Bioremediation Techniques

The use of Azolla filiculoides biomass for the removal of 2,4,6-Trichlorophenol from aqueous solutions was explored. In optimal conditions, Azolla was able to remove 95% of TCP, indicating its potential as an efficient method for bioremediation (Zazouli et al., 2013).

Environmental and Health Impact Studies

Research has also been conducted on the environmental and health impacts of chlorophenolic substances, such as 2,4,6-trichlorophenol. Studies include the investigation of aquatic toxicity following the photolytic conversion of these substances and their potential risks (Svenson & Hynning, 1997).

Predicted No Effect Concentrations (PNEC) for Environmental Safety

The determination of PNEC values for 2,4,6-trichlorophenol was carried out to understand its environmental safety thresholds. The study utilized acute and sub-chronic toxicity data on various aquatic species to calculate these values, providing insights into the compound's environmental impact (Jin et al., 2012).

Electrochemical Detection for Environmental Monitoring

The development of an electrochemical sensor based on CuO nanostructures for the detection of 2,4,6-Trichlorophenol was explored. The sensor demonstrated high sensitivity and selectivity, making it a practical tool for monitoring environmental toxicants (Buledi et al., 2021).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-amino-3,4,6-trichlorophenol
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InChI

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2
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InChI Key

QQDKXJSYZGJGKJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)N)O)Cl
Source PubChem
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Molecular Formula

C6H4Cl3NO
Record name 2-AMINO-3,4,6-TRICHLOROPHENOL
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DSSTOX Substance ID

DTXSID80979801
Record name 2-Amino-3,4,6-trichlorophenol
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Molecular Weight

212.5 g/mol
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Physical Description

2-amino-3,4,6-trichlorophenol is a solid. (NTP, 1992)
Record name 2-AMINO-3,4,6-TRICHLOROPHENOL
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Product Name

2-Amino-3,4,6-trichlorophenol

CAS RN

6358-15-2
Record name 2-AMINO-3,4,6-TRICHLOROPHENOL
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Record name 2-Amino-3,4,6-trichlorophenol
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Record name 2-Amino-3,4,6-trichlorophenol
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Record name Phenol,4,6-trichloro-
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Record name 2-Amino-3,4,6-trichlorophenol
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Record name 2-amino-3,4,6-trichlorophenol
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Melting Point

257 to 261 °F (NTP, 1992)
Record name 2-AMINO-3,4,6-TRICHLOROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NL Agarwal, W Schaefer - The Journal of Organic Chemistry, 1980 - ACS Publications
The reaction of 2, 3-dichloro-l, 4-naphthoquinone (1) and 2-aminophenols (2) in pyridine furnished substituted 6-chloro-5fi-benzo [a] phenoxazin-5-one (10), 5H-benzo [o] phenoxazin-5-…
Number of citations: 29 pubs.acs.org
JJ Betts, HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
An improved method for the quantitative determination of tyrosine by the Gerngross-Voss-Herfeld (1933) reaction is described. Optimum experimental conditions were selected. 2. The …
Number of citations: 22 www.ncbi.nlm.nih.gov
L Lepri, PG Desideri, G Tanturli, M Landini - Journal of Chromatography A, 1975 - Elsevier
The chromatographic behaviour of 58 phenols on thin layers of Bio-Rad AG 3-X4A, PEI-cellulose and DEAE-cellulose has been studied with acidic and alkaline solutions, neutral and …
Number of citations: 8 www.sciencedirect.com
L Lepri, PG Desideri, V Coas - Journal of Chromatography A, 1974 - Elsevier
The use of polystyrene-based anion exchangers with aqueous eluents for the separation of primary aromatic amines has been investigated, and extended with satisfactory results to …
Number of citations: 11 www.sciencedirect.com
RA Allen… - 1967 - apps.dtic.mil
Research studies were conducted to develop a pressure sensitive personnel detection system. This work resulted in a unique chemical system and device which when actuated by …
Number of citations: 2 apps.dtic.mil

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